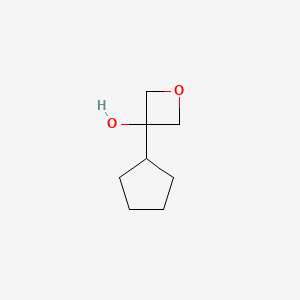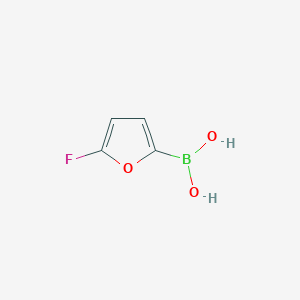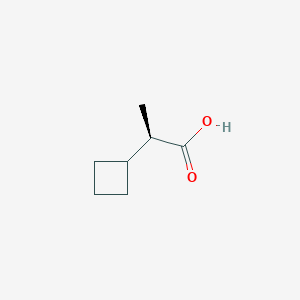
2-(Aziridine-2-carboxamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridine-2-carboxamido)acetic acid is a compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridine-2-carboxamido)acetic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another approach involves the addition of carbenes to imines or the addition of nitrenes to alkenes . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of chiral catalysts can be crucial in producing enantiomerically pure forms of the compound, which are often required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aziridine-2-carboxamido)acetic acid undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to ring-opening and the formation of alkylated products .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction can be facilitated by using nucleophiles such as thiols, amines, and alcohols.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles to replace specific functional groups on the aziridine ring.
Major Products: The major products formed from these reactions include various alkylated derivatives, amino acids, and other nitrogen-containing compounds .
Applications De Recherche Scientifique
2-(Aziridine-2-carboxamido)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aziridine-2-carboxamido)acetic acid involves its high reactivity towards nucleophiles. The aziridine ring’s strain energy promotes nucleophilic attack, leading to ring-opening and the formation of covalent bonds with target molecules. This reactivity is particularly useful in inhibiting enzymes that contain catalytically active thiol groups, such as protein disulfide isomerases . These enzymes play a crucial role in maintaining the three-dimensional structure of proteins, and their inhibition can disrupt cellular processes in cancer cells.
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
Aziridine-2-carboxylates: Used as precursors for the synthesis of amino acid derivatives.
Aziridinyl ketones: Valuable building blocks for synthesizing various nitrogen-containing compounds.
Uniqueness: 2-(Aziridine-2-carboxamido)acetic acid stands out due to its specific structural features and reactivity. The presence of both the aziridine ring and the carboxamido group provides unique chemical properties that make it suitable for a wide range of applications, from medicinal chemistry to industrial processes .
Propriétés
Numéro CAS |
71674-81-2 |
|---|---|
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
2-(aziridine-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4(9)2-7-5(10)3-1-6-3/h3,6H,1-2H2,(H,7,10)(H,8,9) |
Clé InChI |
UJTNHDOBZTZLHJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)








